Product packaging for Ethyl 3-(bromomethyl)isonicotinate(Cat. No.:CAS No. 301666-68-2)

Ethyl 3-(bromomethyl)isonicotinate

Cat. No.: B3050979
CAS No.: 301666-68-2
M. Wt: 244.08 g/mol
InChI Key: OZFOFBWYGUIJIM-UHFFFAOYSA-N
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Description

Significance of Isonicotinate (B8489971) Derivatives in Contemporary Chemical Research

Isonicotinate derivatives, which are compounds derived from isonicotinic acid (also known as 4-pyridinecarboxylic acid), are of substantial interest in multiple fields of chemical research. ontosight.ai The isonicotinate structure is a key component in a variety of applications, from pharmaceuticals to materials science. chempanda.combeilstein-journals.org

In medicinal chemistry, the pyridine (B92270) ring is a common feature in many biologically active molecules. The nitrogen atom in the ring can participate in hydrogen bonding and other interactions with biological targets. A prominent example is isoniazid, a primary drug used in the treatment of tuberculosis, which is a hydrazide derivative of isonicotinic acid. ontosight.aiwikipedia.org Researchers continue to synthesize and study isonicotinate derivatives for their potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.airesearchgate.netmdpi.com

Beyond medicine, isonicotinic acid and its derivatives serve as important organic ligands in coordination chemistry. chempanda.com They can bind to metal ions to form coordination polymers and metal-organic frameworks (MOFs), which are materials with potential uses in catalysis, gas storage, and separation technologies. chempanda.com The ester group, as seen in ethyl isonicotinate, provides a site that can be modified, for instance, through hydrolysis to regenerate the carboxylic acid or through other transformations. ontosight.aichemicalbook.com

Strategic Importance of the Bromomethyl Functionality as a Versatile Synthetic Handle

The bromomethyl group (-CH₂Br) attached to the pyridine ring is the most reactive site on the Ethyl 3-(bromomethyl)isonicotinate molecule. nih.gov This functionality is analogous to a benzyl (B1604629) bromide, where a bromomethyl group is attached to a benzene (B151609) ring. wikipedia.org The carbon atom attached to the bromine is known as a "benzylic" position (even though it's on a pyridine ring here), and it is particularly reactive. libretexts.org

This high reactivity stems from the fact that the C-Br bond is relatively weak and bromine is a good leaving group. This makes the bromomethyl group an excellent electrophile, readily participating in nucleophilic substitution reactions (specifically, S_N2 reactions). masterorganicchemistry.comchemimpex.com Chemists can use this "synthetic handle" to attach the isonicotinate scaffold to a wide variety of other molecules by reacting it with different nucleophiles: nih.govchemimpex.com

O-Nucleophiles (Alcohols, Phenols): Forms ethers.

N-Nucleophiles (Amines, Azides): Forms amines and azides, the latter of which can be further reduced to primary amines. nih.gov

S-Nucleophiles (Thiols): Forms thioethers.

C-Nucleophiles (Cyanides, Enolates): Forms new carbon-carbon bonds, allowing for chain extension and the construction of more complex carbon skeletons. nih.gov

This versatility allows for the systematic modification of a lead compound in drug discovery or the synthesis of a library of related compounds for screening purposes. nih.gov The ability to easily introduce heteroatoms (like oxygen, nitrogen, and sulfur) or new carbon chains makes the bromomethyl group a powerful tool for molecular design. nih.gov

Overview of Current Academic Research Trajectories for this compound

Current research leverages the dual functionality of this compound as a versatile intermediate. Its application spans several areas of organic synthesis and medicinal chemistry.

One major research direction is its use in the synthesis of novel heterocyclic compounds. The reactive bromomethyl group serves as an anchor point for building new ring systems. For example, it can be used in cyclization reactions to create fused-ring structures containing the pyridine core, which are often explored for their potential biological activities. nih.gov

In the field of medicinal chemistry, the compound is employed as a key building block for creating potential therapeutic agents. Researchers design molecules where the isonicotinate portion might interact with a specific biological target, and the bromomethyl handle is used to attach other fragments that can enhance binding affinity or modulate the compound's properties. This strategy is evident in the synthesis of compounds aimed at treating a range of diseases, from infections to cancer. mdpi.comchemimpex.com

Furthermore, the molecule is used to create specialized ligands for catalysis or as building blocks for materials with specific electronic or photophysical properties. chempanda.combeilstein-journals.org The ability to precisely introduce the isonicotinate moiety into a larger system is critical for tuning the final properties of these advanced materials. The synthesis of novel neonicotinoid derivatives for potential use as insecticides also represents an area of investigation, highlighting the compound's relevance in agrochemical research. jcchems.com

An in-depth analysis of the synthetic methodologies for producing this compound reveals a landscape of both established chemical reactions and advanced, optimized processes. This key intermediate is valuable in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This article focuses exclusively on the synthetic pathways to this compound, detailing established routes, advanced approaches, and the optimization of reaction parameters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B3050979 Ethyl 3-(bromomethyl)isonicotinate CAS No. 301666-68-2

Properties

IUPAC Name

ethyl 3-(bromomethyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFOFBWYGUIJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524474
Record name Ethyl 3-(bromomethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-68-2
Record name Ethyl 3-(bromomethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Ethyl 3 Bromomethyl Isonicotinate

Nucleophilic Substitution Reactions

The most prominent feature of ethyl 3-(bromomethyl)isonicotinate's reactivity is the benzylic-like position of the bromine atom, which makes it an excellent substrate for SN2 reactions. The electron-withdrawing nature of the pyridine (B92270) ring and the adjacent ester group further activates the methylene (B1212753) carbon, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles.

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for constructing C-N bonds. These amination reactions typically proceed under mild conditions, often requiring a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction. The resulting products, ethyl 3-(((alkyl/aryl)amino)methyl)isonicotinates, are important intermediates in the synthesis of various biologically active molecules.

For example, the reaction with substituted anilines, such as 4-fluoroaniline, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF), yields the corresponding secondary amine product. This method has been utilized in the synthesis of novel kinase inhibitors. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine nucleophile.

Table 1: Examples of Amination Reactions

Amine ReactantBaseSolventProduct
4-FluoroanilineK2CO3DMFEthyl 3-(((4-fluorophenyl)amino)methyl)isonicotinate
MethylamineEt3NCH2Cl2Ethyl 3-((methylamino)methyl)isonicotinate
PiperidineK2CO3Acetonitrile (B52724)Ethyl 3-(piperidin-1-ylmethyl)isonicotinate

Oxygen-based nucleophiles, such as alcohols and phenols, readily react with this compound to form ethers. These reactions are typically carried out under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. This process, a variation of the Williamson ether synthesis, is effective for linking the pyridyl-methyl scaffold to various molecular fragments through an ether linkage.

The synthesis of ethyl 3-((4-cyanophenoxy)methyl)isonicotinate demonstrates this transformation, where 4-cyanophenol displaces the bromide in the presence of potassium carbonate. Such ether derivatives are precursors to compounds with applications in materials science and pharmaceuticals. While alcoholysis (reaction with an alcohol as the solvent) can occur, it is generally slower and requires elevated temperatures unless a strong base is used to form the alkoxide.

Table 2: Examples of Reactions with O-Nucleophiles

NucleophileBaseSolventProduct Class
4-CyanophenolK2CO3DMFAryl Ether
EthanolNaHTHFAlkyl Ether
Acetic AcidEt3NCH2Cl2Ester (O-acylation)

Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and react efficiently with this compound to form thioethers. These reactions proceed rapidly under basic conditions, which generate the thiolate anion from the corresponding thiol. For instance, treatment with sodium hydrosulfide (B80085) can introduce a sulfanylmethyl group (-CH2SH), a versatile handle for further functionalization. The reaction with substituted thiols, such as 2-mercaptobenzothiazole, in the presence of a base, leads to the formation of complex thioethers.

Reactions involving phosphorus-based nucleophiles, such as phosphines and phosphites, are also possible. For example, the reaction with triphenylphosphine (B44618) would be expected to form a phosphonium (B103445) salt, a key intermediate in the Wittig reaction for converting aldehydes and ketones into alkenes. This transformation, known as the Arbuzov reaction when using a phosphite, allows for the formation of phosphonates.

While direct, multicomponent reactions involving isocyanides (e.g., Passerini or Ugi reactions) with this compound are not widely reported, the compound is a critical precursor for molecules that subsequently undergo amide synthesis. The primary or secondary amines formed via the amination reactions described in section 3.1.1 are routinely acylated to form amides. This two-step sequence involves first the nucleophilic substitution with an amine, followed by reaction of the resulting product with an acyl chloride or carboxylic acid (using a coupling agent) to yield the final amide. This strategy is a cornerstone in the construction of complex molecules, including drug candidates, where the amide bond is a key structural feature.

The nucleophilic substitution reactions of this compound exhibit a high degree of regioselectivity. The attack occurs exclusively at the methylene carbon (-CH2-) bearing the bromine atom. This is because the C-Br bond is significantly more polarized and the bromide ion is a much better leaving group compared to any potential leaving groups on the pyridine ring. Furthermore, this carbon is activated towards SN2 attack, whereas the sp2-hybridized carbons of the pyridine ring are resistant to it.

As this compound is an achiral molecule, reactions with achiral nucleophiles result in achiral products. Therefore, stereoselectivity is not a consideration in these cases. If a chiral, non-racemic nucleophile is used, the reaction would produce a mixture of diastereomers, but the reaction center itself (the methylene carbon) does not become a stereocenter.

Cross-Coupling Reactions

The use of this compound in traditional palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira is not its primary application. These reactions typically require aryl or vinyl halides/triflates. However, as an alkyl halide, it can potentially participate in certain types of cross-coupling reactions. For example, Kumada or Negishi couplings, which can form C-C bonds between sp3-hybridized carbons and organometallic reagents, are mechanistically plausible. These reactions would involve the coupling of the bromomethyl group with Grignard or organozinc reagents, respectively. Nevertheless, in the context of available literature, the utility of this compound is overwhelmingly dominated by its role as an electrophile in nucleophilic substitution reactions rather than as a partner in C-C cross-coupling processes.

Radical Reactions and C(sp³)-H Functionalization

Beyond cross-coupling, the reactivity of this compound can be harnessed through radical-mediated processes. These reactions open up alternative pathways for functionalization, including C-H bond activation and transformations initiated by photoredox catalysis.

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of molecules at positions that are typically unreactive. researchgate.net In the case of this compound, the primary C(sp³)-H bonds of the ethyl ester and the C-H bonds on the pyridine ring are potential sites for functionalization. However, the presence of the highly reactive C-Br bond makes selective C(sp³)-H activation at the methyl group challenging, as reactions are more likely to occur at the bromomethyl site.

Research on the C-H functionalization of related 2-methyl azaarenes has shown that the acidity of the benzylic C-H bonds can be enhanced by coordination to a Lewis acid, facilitating their functionalization. esciencesspectrum.com While direct C(sp³)-H functionalization of the bromomethyl group is unlikely to be selective, understanding the reactivity of other C-H bonds in the molecule is crucial for predicting potential side reactions and for designing synthetic strategies that utilize these positions. For instance, meta-selective C-H functionalization of pyridines has been achieved through various strategies, including the use of directing groups. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. princeton.edu This methodology utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates.

The bromomethyl group of this compound is an excellent radical precursor. Upon reduction via SET from an excited photocatalyst, the C-Br bond can undergo homolytic cleavage to generate a pyridyl-stabilized radical. This radical can then participate in various downstream reactions. For example, the photoredox-mediated coupling of 4-(bromomethyl)pyridine (B1298872) with aldehydes has been demonstrated. nih.gov Although 4-(bromomethyl)pyridine was found to decompose under certain photoredox conditions, its successful application in a targeted synthesis highlights the potential of this approach. nih.gov The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has further expanded the scope of these transformations, enabling the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as a radical precursor. nih.gov This suggests that this compound could be a suitable substrate for a variety of photoredox-catalyzed transformations, leading to the formation of new C-C and C-heteroatom bonds.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Alkenyl pinacol (B44631) boronate
5-aryl-2-methylpyridin-3-amine
5-bromo-2-methylpyridin-3-amine
Arylboronic acid
Organostannane
Grignard reagent
Organosilane
Tetrabutylammonium fluoride (B91410) (TBAF)
Organosilanols
Aryl trialkoxysilanes
Pyridine sulfinates
4-(bromomethyl)pyridine

Other Key Transformations

Beyond its role as a simple alkylating agent, this compound participates in a variety of other significant chemical reactions. These transformations allow for further functionalization and structural diversification, opening avenues to a wide array of complex molecules.

Ester Cleavage and Modification of the Nicotinate Moiety

The ethyl ester group of this compound can be readily cleaved or modified, providing a handle for further synthetic manipulations. The primary methods for this transformation are hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(bromomethyl)isonicotinic acid, under both acidic and basic conditions. Acid-catalyzed hydrolysis is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. nih.gov The reaction is reversible, and an excess of water is often used to drive the equilibrium towards the products. researchgate.net Base-mediated hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a strong base like sodium hydroxide. researchgate.netnih.gov This method is often preferred due to its irreversibility and the ease of separating the resulting carboxylate salt from the alcohol byproduct. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups into the ester functionality, which can modulate the compound's physical and chemical properties. A variety of catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed for transesterification. nih.gov

Amidation: The ethyl ester can be converted to the corresponding amide, 3-(bromomethyl)isonicotinamide, by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is crucial for the synthesis of a wide range of biologically active molecules, as the amide bond is a key structural feature in many pharmaceuticals. The direct amidation of esters can be achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst. nih.govresearchgate.net More recent methods utilize reagents like sodium amidoboranes for rapid and high-yield amidation at room temperature. nih.gov

Table 1: Ester Cleavage and Modification Reactions
ReactionReagents and ConditionsProductReference
Hydrolysis (Acidic)Dilute HCl or H₂SO₄, heat3-(Bromomethyl)isonicotinic acid nih.govresearchgate.net
Hydrolysis (Basic)NaOH solution, heatSodium 3-(bromomethyl)isonicotinate researchgate.netnih.gov
TransesterificationR'OH, acid or base catalystAlkyl 3-(bromomethyl)isonicotinate nih.gov
AmidationR'R''NH, heat or catalystN,N-Disubstituted-3-(bromomethyl)isonicotinamide nih.govresearchgate.net

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The electrophilic carbon of the ester group in this compound is susceptible to attack by nucleophilic organometallic reagents, such as Grignard and organolithium reagents. These reactions are powerful tools for carbon-carbon bond formation.

Grignard reagents (RMgX) react with the ester to form tertiary alcohols upon acidic workup. nih.gov The reaction proceeds through a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol. nih.gov For example, the reaction with phenylmagnesium bromide would be expected to produce (3-(bromomethyl)pyridin-4-yl)diphenylmethanol.

Organolithium reagents (RLi), being more reactive than Grignard reagents, also readily add to the ester functionality. researchgate.netlibretexts.org The reaction mechanism is similar to that of Grignard reagents, leading to the formation of tertiary alcohols. Due to the high reactivity of both the bromomethyl group and the ester, careful control of reaction conditions, such as low temperatures, is often necessary to achieve selective reaction at the desired site. The bromomethyl group can also potentially react with the organometallic reagent, leading to side products.

Intramolecular Cyclizations and Ring-Forming Reactions

The presence of both a nucleophilic site (the pyridine nitrogen or a substituent introduced at the bromomethyl position) and an electrophilic site (the ester carbonyl or the bromomethyl carbon) within the same molecule or a derivative allows for intramolecular cyclization reactions. These reactions are instrumental in the synthesis of fused heterocyclic systems. nih.govscispace.com

For instance, if the bromine atom is displaced by a nucleophile containing a hydroxyl or amino group, subsequent intramolecular cyclization onto the ester carbonyl can lead to the formation of lactones or lactams, respectively. The efficiency of these cyclizations often depends on the length and flexibility of the linker between the nucleophilic group and the pyridine ring. Such ring-closing strategies are fundamental in the synthesis of complex natural products and pharmaceutical agents. nih.gov

Electrophilic and Elimination Pathways

The pyridine ring of this compound is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Electrophilic attack, when it occurs, is directed to the 3- and 5-positions. globalresearchonline.net However, the conditions required are often harsh.

The bromomethyl group can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base, to form a dehydro-N-heterocycle intermediate. This highly reactive species can then be trapped by various nucleophiles. The ease of elimination depends on the acidity of the benzylic protons and the stability of the resulting exocyclic double bond. Such elimination pathways can provide access to otherwise difficult-to-synthesize substituted pyridines.

Mechanistic Elucidation Studies

Understanding the detailed reaction mechanisms of this compound is crucial for optimizing reaction conditions and designing new synthetic applications. Computational chemistry has emerged as a powerful tool for investigating these pathways.

Reaction Pathway Analysis and Transition State Investigations

Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the various transformations of this compound. researchgate.netepstem.net For instance, the mechanism of nucleophilic substitution at the bromomethyl group can be investigated by locating the transition state structure and calculating the activation energy. nih.govscispace.com These studies can provide insights into the geometry of the transition state and the nature of bond-forming and bond-breaking processes.

Similarly, computational studies can elucidate the energetics of ester cleavage reactions, providing a theoretical basis for the observed reactivity under different conditions. For reactions involving organometallic reagents, DFT calculations can help to understand the coordination of the metal to the ester carbonyl and the subsequent nucleophilic attack. By mapping the potential energy surface, different possible reaction channels, including side reactions, can be compared to predict the major product. Such theoretical investigations, when combined with experimental data, offer a comprehensive understanding of the reactivity of this versatile molecule. researchgate.netoberlin.edu

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for elucidating the reaction mechanisms of compounds like this compound. For the analogous benzylic bromides, reaction rates are often determined by monitoring the disappearance of the reactant or the appearance of a product over time, frequently using techniques such as electrical conductivity or spectroscopy. The reactions of benzylic bromides can proceed through either an S(_N)1 or S(_N)2 mechanism, and kinetic data is instrumental in distinguishing between these pathways. khanacademy.orgvanderbilt.edu

An S(_N)1 reaction is characterized by a first-order rate law, where the rate is dependent only on the concentration of the substrate (rate = k[R-Br]). vanderbilt.edu This is because the rate-determining step is the unimolecular dissociation of the bromide to form a carbocation intermediate. pearson.com In contrast, an S(_N)2 reaction follows second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile (rate = k[R-Br][Nu]). vanderbilt.edu

For benzylic bromides, the stability of the resulting benzylic carbocation, which is stabilized by resonance with the aromatic ring, can favor an S(_N)1 pathway. gla.ac.ukpearson.com Similarly, the pyridylmethyl carbocation that would be formed from this compound is also expected to be resonance-stabilized. However, being a primary halide, S(_N)2 reactions are also highly plausible, especially with strong nucleophiles. khanacademy.orgspcmc.ac.in

Kinetic studies on the reactions of benzyl (B1604629) bromide with various nucleophiles have provided valuable data on reaction rates. For instance, the reaction of benzyl bromide with thiobenzamides in acetone (B3395972) has been shown to follow second-order kinetics. The rate of reaction is influenced by the nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

ExperimentInitial [this compound] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.100.101.5 x 10
20.200.103.0 x 10
30.100.203.0 x 10

Role of Solvent Effects and Catalytic Additives

Solvent Effects:

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions of compounds like this compound. Solvents play a critical role in stabilizing the transition states and intermediates of the reaction. libretexts.orglibretexts.org

Polar Protic Solvents: Solvents such as water, alcohols, and carboxylic acids have O-H or N-H bonds and can solvate both cations and anions effectively. For S(_N)1 reactions, polar protic solvents are particularly effective as they can stabilize the carbocation intermediate and the departing bromide ion through hydrogen bonding. libretexts.orglibretexts.org This stabilization lowers the activation energy of the rate-determining step, thus accelerating the reaction. libretexts.org For example, the solvolysis of benzyl chloride, an analogous reaction, proceeds readily in polar protic solvents like formic acid. libretexts.org

Polar Aprotic Solvents: Solvents like acetone, acetonitrile (CH(_3)CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess dipole moments but lack O-H or N-H bonds. libretexts.orglibretexts.org These solvents are generally favored for S(_N)2 reactions. vanderbilt.edu They can solvate the cation but not the anion (nucleophile) as effectively as protic solvents. This leaves the nucleophile "naked" and more reactive, leading to an increased rate for the bimolecular S(_N)2 pathway. libretexts.org The reaction of benzyl bromide with anilines and the benzylation of adenine (B156593) in DMSO are examples of reactions carried out in polar aprotic solvents. nih.govacs.org

The effect of the solvent on the fluorination of α-carbonyl benzyl bromides has been demonstrated, with acetonitrile proving to be a superior solvent for the reaction. nih.gov

Table 2: Relative Reaction Rates of a Benzylic Bromide in Different Solvents (Illustrative)

SolventDielectric Constant (ε)Solvent TypeRelative Rate
Water (H(_2)O)80.1Polar Protic1200
Formic Acid (HCOOH)58.5Polar Protic5000
Methanol (CH(_3)OH)32.7Polar Protic1
Acetonitrile (CH(_3)CN)37.5Polar Aprotic20
Acetone (CH(_3)(_2)CO)20.7Polar Aprotic5

This table provides illustrative relative rates for a typical S(_N)1 solvolysis of a benzylic halide to demonstrate solvent effects. The actual values would vary depending on the specific substrate and reaction conditions.

Catalytic Additives:

Catalysts can be employed to enhance the reaction rates and selectivity of reactions involving benzylic bromide-type compounds.

Lewis Acids: In reactions that have S(_N)1 character, Lewis acids can be used to facilitate the departure of the leaving group. For instance, a Lewis acid could coordinate to the bromine atom in this compound, making it a better leaving group and promoting the formation of the carbocation.

Phase-Transfer Catalysts: In reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate soluble in an organic phase, a phase-transfer catalyst can be used to bring the reactants together. These catalysts, often quaternary ammonium (B1175870) salts, can transport the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction.

Nucleophilic Catalysis: In some cases, a nucleophilic catalyst can be used to activate the substrate. For example, in a cooperative catalytic system for the coupling of benzyl halides, lutidine has been used as a nucleophilic catalyst. nih.govacs.orgorganic-chemistry.org The lutidine displaces the halide to form a more reactive intermediate, which then undergoes further reaction. nih.govacs.orgorganic-chemistry.org This approach has been shown to be effective for a broad range of benzyl halides. nih.govacs.orgorganic-chemistry.org

Photocatalysis: Recent advancements have demonstrated the use of photocatalysis in the reactions of benzylic halides. nih.govacs.orgorganic-chemistry.org In combination with a nucleophilic catalyst, a photocatalyst can facilitate the formation of benzylic radicals from the halide, which can then participate in various coupling reactions. nih.govacs.orgorganic-chemistry.org

The specific choice of catalyst would depend on the desired transformation of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. emerypharma.comhwb.gov.in

High-resolution 1H (proton) and 13C (carbon-13) NMR are essential for confirming the identity and purity of Ethyl 3-(bromomethyl)isonicotinate. By analyzing chemical shifts, signal multiplicities, and integration, a complete assignment of all hydrogen and carbon atoms in the molecule can be achieved. emerypharma.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Ethyl Group: The ethyl ester moiety gives rise to two distinct signals. The methyl (-CH₃) protons are expected to appear as a triplet around 1.4 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene (-OCH₂-) protons, being closer to the electronegative oxygen atom, are shifted further downfield and appear as a quartet around 4.4 ppm, split by the methyl protons. youtube.com

Bromomethyl Group: The methylene protons of the bromomethyl group (-CH₂Br) are significantly deshielded by the adjacent bromine atom and the aromatic ring, and are expected to resonate as a singlet around 4.7 ppm.

Pyridine (B92270) Ring: The pyridine ring protons exhibit signals in the aromatic region. The proton at the C2 position is expected to be the most downfield, appearing as a singlet around 8.9 ppm. The proton at C6 would likely appear as a doublet around 8.7 ppm, and the proton at C5 as a doublet around 7.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. docbrown.info

Ethyl Group: The methyl carbon (-CH₃) is expected at approximately 14 ppm, while the methylene carbon (-OCH₂) is found further downfield around 62 ppm. docbrown.info

Bromomethyl Group: The carbon of the bromomethyl group (-CH₂Br) is influenced by the attached bromine and is anticipated to appear around 30-35 ppm. docbrown.info

Pyridine Ring and Carbonyl Group: The carbons of the pyridine ring resonate in the aromatic region (120-155 ppm). The quaternary carbon C3 (attached to the bromomethyl group) and C4 (attached to the ester group) would have distinct shifts. The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the 164-166 ppm range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃~1.4 (triplet)~14
Ethyl-OCH₂-~4.4 (quartet)~62
Bromomethyl-CH₂Br~4.7 (singlet)~32
Pyridine RingC2-H~8.9 (singlet)~153
Pyridine RingC5-H~7.8 (doublet)~124
Pyridine RingC6-H~8.7 (doublet)~151
Pyridine RingC3-~140
Pyridine RingC4-~148
EsterC=O-~165

Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between nuclei, which is indispensable for unambiguous structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, a key cross-peak would be observed between the methyl (~1.4 ppm) and methylene (~4.4 ppm) protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons on the pyridine ring (H5 and H6) would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the definitive assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals. For example, the singlet at ~4.7 ppm would correlate with the carbon signal at ~32 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. Key HMBC correlations would include:

The methylene protons (-OCH₂-) of the ethyl group to the carbonyl carbon (C=O).

The bromomethyl protons (-CH₂Br) to the pyridine ring carbons C2, C3, and C4.

The pyridine proton H2 to carbons C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between the bromomethyl protons and the pyridine proton at C2.

Table 2: Expected Key 2D NMR Correlations for this compound
ExperimentCorrelating Protons (¹H)Correlating Carbons (¹³C)Information Gained
COSY -O-CH₂-CH₃-Confirms ethyl group connectivity.
H5 ↔ H6-Confirms adjacent pyridine protons.
HSQC -CH₂Br-C H₂BrAssigns the carbon of the bromomethyl group.
Pyridine ProtonsPyridine C -HAssigns protonated carbons of the pyridine ring.
HMBC -O-CH₂-C =OConnects ethyl group to the ester carbonyl.
-CH₂BrC 2, C 3, C 4Connects bromomethyl group to the pyridine backbone.
H2C 3, C 4, C =OConfirms position of substituents on the pyridine ring.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into molecular structure, conformation, and packing in the crystal lattice. rsc.orgmdpi.com It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing ssNMR spectra, one can identify and distinguish between different polymorphs of this compound, should they exist. While specific ssNMR studies on this compound are not widely published, the technique remains a key tool for the in-depth characterization of crystalline pharmaceutical ingredients and materials. researchgate.net

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C). clearsynth.com This technique, often used in combination with NMR and mass spectrometry, is invaluable for elucidating reaction mechanisms and studying metabolic pathways. hwb.gov.in For this compound, selective deuteration of the bromomethyl group (-CD₂Br) could be used to track this specific part of the molecule through a chemical reaction. The change in mass would be easily detectable by mass spectrometry, and the absence of a signal in the ¹H NMR spectrum (and presence of a distinct signal in ²H NMR) would confirm the location of the label. nih.govacs.org This approach allows chemists to determine with precision how a molecule is transformed, for example, in nucleophilic substitution reactions involving the bromomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound (C₉H₁₀BrNO₂), the exact mass is 242.98949 Da. bldpharm.com HRMS would detect the protonated molecule [M+H]⁺ and, crucially, would clearly resolve the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio), resulting in two prominent peaks (an M peak and an M+2 peak) of almost equal intensity, separated by two mass units. docbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

In addition to molecular weight determination, MS analysis involves fragmenting the molecule and analyzing the resulting ions. This fragmentation pattern provides a "fingerprint" that helps to confirm the structure. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of the ethyl group: Cleavage resulting in the [M - C₂H₅]⁺ ion.

Loss of the ethoxy group: Cleavage yielding the [M - OC₂H₅]⁺ ion.

Loss of bromine: Fission of the C-Br bond to give the [M - Br]⁺ fragment. rsc.org This is often a favorable pathway.

Cleavage of the ethyl cation: Formation of the stable ethyl cation [C₂H₅]⁺ at m/z 29. docbrown.info

Table 3: Expected HRMS Fragments for this compound
Ion SpeciesDescriptionCalculated m/z (for ⁷⁹Br isotope)
[C₉H₁₀⁷⁹BrNO₂ + H]⁺Protonated Molecular Ion (M+H)⁺243.99727
[C₉H₁₀⁸¹BrNO₂ + H]⁺Protonated Molecular Ion (M+2+H)⁺245.99522
[C₇H₆NO₂]⁺Loss of ethyl group [M - C₂H₅]⁺124.03985
[C₇H₅⁷⁹BrNO]⁺Loss of ethoxy group [M - OC₂H₅]⁺197.95575
[C₉H₁₀NO₂]⁺Loss of bromine radical [M - Br]⁺164.06551
[C₂H₅]⁺Ethyl cation29.03913

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent parts: the ethyl ester, the bromomethyl group, and the substituted pyridine ring.

Ester Group: A very strong and sharp absorption band is expected in the IR spectrum between 1720-1740 cm⁻¹ due to the C=O stretching vibration. Additionally, two distinct C-O stretching vibrations are anticipated in the 1300-1100 cm⁻¹ region. libretexts.org

Bromomethyl Group: The C-Br stretching vibration typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 600-500 cm⁻¹.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrational modes. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also observable. cdnsciencepub.comcdnsciencepub.com The substitution pattern on the pyridine ring influences the exact frequencies and intensities of these modes, making them diagnostic for the 3,4-disubstituted pattern of the molecule. mdpi.comacs.org

The combination of these characteristic frequencies allows for a detailed confirmation of the molecule's functional groups and substitution pattern.

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. You can sort the data by clicking on the column headers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Ester C=O Stretch 1720 - 1740 Strong
Ester C-O Stretch 1300 - 1100 Medium-Strong
Pyridine Ring C=C, C=N Stretch 1600 - 1450 Medium-Variable
Alkyl C-H C-H Stretch 2980 - 2850 Medium
Aromatic C-H C-H Stretch 3100 - 3000 Weak-Medium

The synthesis of this compound, for example by the radical bromination of Ethyl 3-methylisonicotinate, can be effectively monitored in real-time using in-line Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. researchgate.nettuwien.at This process analytical technology (PAT) tool utilizes a fiber-optic probe inserted directly into the reaction vessel, providing continuous data on the chemical composition of the reaction mixture without the need for sampling. openresearchlibrary.orgamericanpharmaceuticalreview.com

By focusing on the distinct mid-infrared bands of the reactants, intermediates, and products, one can track the reaction progress. For the bromination of Ethyl 3-methylisonicotinate, key observable changes would include:

Disappearance of Reactant: A decrease in the intensity of the C-H bending vibrations of the methyl group (around 1450 cm⁻¹ and 1380 cm⁻¹).

Appearance of Product: An increase in the intensity of a new band corresponding to the C-Br stretch of the bromomethyl group (around 600-500 cm⁻¹).

Plotting the absorbance of these characteristic peaks against time generates a reaction profile, which is invaluable for determining reaction kinetics, identifying the reaction endpoint, and detecting the formation of any transient intermediates or byproducts. researchgate.netamericanpharmaceuticalreview.com This approach allows for enhanced process control and optimization.

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise atomic coordinates and offering a detailed view of molecular conformation and intermolecular interactions. carleton.edu

A single-crystal X-ray diffraction (SC-XRD) analysis of this compound would yield a three-dimensional model of the molecule as it exists in the solid state. This technique would unambiguously determine:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the geometry of the pyridine ring, the ester, and the bromomethyl substituent. carleton.edu

Molecular Conformation: The dihedral angles defining the orientation of the ethyl ester group and the bromomethyl group relative to the plane of the pyridine ring. This includes the planarity of the pyridine ring itself and the conformation of the flexible ethyl chain. nih.gov

Absolute Configuration: For chiral crystals, the absolute configuration can be determined, although this compound is achiral and would be expected to crystallize in a centrosymmetric space group.

This detailed structural data serves as the ultimate proof of structure and provides an empirical basis for computational modeling.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which can be analyzed to understand the principles of crystal engineering. ias.ac.in For this compound, several key interactions are expected to direct the supramolecular assembly: rsc.org

Hydrogen Bonds: Weak C-H···O hydrogen bonds are likely to form between the C-H groups of the pyridine ring or ethyl group and the highly accepting oxygen atom of the ester carbonyl. nih.gov Similarly, C-H···N interactions involving the pyridine nitrogen are also highly probable. researchgate.net

Halogen Bonds: The bromine atom can act as a halogen bond donor, potentially forming stabilizing Br···O or Br···N interactions with the ester oxygen or pyridine nitrogen of neighboring molecules.

The identification and analysis of these interactions, often visualized using Hirshfeld surface analysis, explain the observed crystal packing and provide insight into the material's physical properties. rsc.org These recurring and predictable interaction patterns are known as supramolecular synthons. ias.ac.in

Table 3: Potential Supramolecular Interactions in the Crystal Structure of this compound This table is interactive. You can sort the data by clicking on the column headers.

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond Pyridine C-H / Alkyl C-H Carbonyl Oxygen (O=C) 2.2 - 2.8
Hydrogen Bond Pyridine C-H / Alkyl C-H Pyridine Nitrogen (N) 2.4 - 2.9
Halogen Bond Bromomethyl (C-Br) Pyridine Nitrogen (N) < 3.3 (sum of vdW radii)
Halogen Bond Bromomethyl (C-Br) Carbonyl Oxygen (O=C) < 3.3 (sum of vdW radii)

Investigation of Cocrystal Formation and Polymorphism

There is currently no publicly available research dedicated to the investigation of cocrystal formation or polymorphism of this compound. The exploration of different crystalline forms, or polymorphs, and the synthesis of cocrystals are crucial for understanding and optimizing the solid-state properties of a compound. Without experimental data from techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), or solid-state NMR, the polymorphic behavior and cocrystallization potential of this specific compound remain uncharacterized in the public scientific record.

Other Advanced Analytical Methodologies

Detailed analytical data for this compound using certain advanced methodologies are not extensively reported in the scientific literature.

UV-Vis Spectroscopy: Specific studies detailing the UV-Vis spectroscopic profile of this compound, which would provide information about its electronic absorption properties, are not found in the reviewed sources.

Thermal Gravimetric Analysis (TGA): Similarly, public records of Thermal Gravimetric Analysis for this compound, which would characterize its thermal stability and decomposition profile, are not available.

While research exists on related structures, such as metal complexes of the parent compound ethyl isonicotinate (B8489971), this information does not directly apply to the bromomethyl derivative and its specific solid-state and analytical characteristics. The absence of this information highlights a gap in the comprehensive characterization of this compound.

Computational and Theoretical Studies on Ethyl 3 Bromomethyl Isonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. These methods, which are based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, electron distribution, and energetic properties.

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For ethyl 3-(bromomethyl)isonicotinate, the pyridine (B92270) ring, the ester group, and the bromomethyl group would all influence the nature and energy of the frontier orbitals. The electronegative nitrogen atom in the pyridine ring tends to lower the energy of the molecular orbitals compared to benzene (B151609). numberanalytics.comwikipedia.org The ester and bromomethyl substituents would further modulate the electronic properties.

A hypothetical HOMO-LUMO analysis for this compound, based on general principles and data from related molecules, might reveal the localization of these orbitals. The HOMO could be expected to have significant contributions from the pyridine ring and the oxygen atoms of the ester group, while the LUMO would likely be centered on the pyridine ring and the carbonyl carbon of the ester.

Table 1: Illustrative Frontier Orbital Energies for this compound (Hypothetical Data)

PropertyEnergy (eV)Description
HOMO Energy-8.5Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.2Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap7.3The energy difference between the HOMO and LUMO, suggesting moderate kinetic stability.

Fukui functions are a concept within Density Functional Theory (DFT) that help to predict the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

fukui+ (f+) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

fukui- (f-) : Indicates the propensity of a site to donate an electron (electrophilic attack).

fukui0 (f0) : Indicates the propensity of a site to undergo a radical attack.

For this compound, a Fukui function analysis would be invaluable for predicting its reactivity in various chemical transformations. For instance, in reactions with nucleophiles, the analysis would likely highlight the carbon atom of the bromomethyl group as a primary site for substitution, due to the good leaving group nature of the bromide ion. The analysis of electrophilic attack would likely point towards the nitrogen atom of the pyridine ring, which is a characteristic feature of pyridine chemistry. wikipedia.org

Studies on the electrophilic aromatic substitution of pyridine derivatives have shown that the nitrogen atom deactivates the ring towards electrophiles, but substitution can still occur under specific conditions. rsc.orgrsc.org A computational study on this compound would provide more precise predictions of its reactivity patterns.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can provide insights into the thermal stability of a molecule and the likelihood of certain reaction pathways. For this compound, the C-Br bond in the bromomethyl group is expected to be the weakest bond and therefore have the lowest BDE. This would suggest that reactions involving the cleavage of this bond, such as radical reactions or nucleophilic substitutions, would be energetically favorable.

Quantum chemical calculations can provide accurate estimates of BDEs. These calculations would be crucial for understanding the potential for this compound to be used as a precursor in the synthesis of other molecules, where the bromomethyl group is functionalized.

Table 2: Illustrative Bond Dissociation Energies for Key Bonds in this compound (Hypothetical Data)

BondBond Dissociation Energy (kcal/mol)Implication for Reactivity
C-Br (in bromomethyl)68Relatively weak bond, suggesting this site is prone to cleavage and functionalization.
C-C (ring-bromomethyl)85Stronger than the C-Br bond, indicating the bromomethyl group is more likely to react than to detach from the ring.
C-O (ester)90A strong bond, suggesting the ester group is relatively stable under conditions that might cleave the C-Br bond.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, solvent effects, and the dynamics of chemical reactions.

This compound has several rotatable bonds, including those in the ethyl ester group and the bromomethyl group. This means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

MD simulations can be used to explore the conformational landscape of the molecule. Such simulations would reveal the preferred orientations of the ethyl and bromomethyl groups relative to the pyridine ring. The results of these simulations could be crucial for understanding how the molecule interacts with other molecules, such as in a biological system or in a crystal lattice. Studies on other substituted ring systems have demonstrated the power of computational methods in elucidating conformational preferences. nih.govnih.gov

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. For reactions involving this compound, the polarity of the solvent would likely play a significant role, particularly in nucleophilic substitution reactions at the bromomethyl group.

By running MD simulations in different solvents, it would be possible to understand how the solvent molecules stabilize or destabilize the reactants, transition states, and products. This information is critical for optimizing reaction conditions. Theoretical studies on 3-substituted pyridines have utilized models to account for solvent effects on properties like pKa. mdpi.com Similarly, MD simulations can provide a more dynamic and explicit picture of solvation. mdpi.comnih.govarxiv.org

Mechanistic Insights from Computational Modeling

Computational chemistry serves as an indispensable tool for delving into the complex world of chemical reactions involving this compound. By leveraging theoretical models and computational power, researchers can achieve a granular understanding of reaction mechanisms, identify and characterize short-lived transition states, and map out intricate reaction pathways that are often challenging to probe through experimental means alone. nih.gov This section focuses on the computational and theoretical investigations that have illuminated the reactivity of this compound and related functionalized pyridine compounds.

Transition State Characterization and Reaction Barrier Calculations

Understanding a chemical reaction's kinetics and mechanism fundamentally requires the characterization of its transition state—the specific, high-energy configuration of atoms that exists at the apex of the reaction's energy profile. Computational modeling, particularly Density Functional Theory (DFT), is a frequently used method to determine the precise geometry and electronic properties of these fleeting structures. hkust.edu.hkresearchgate.net For reactions involving this compound, such as a nucleophilic attack on the bromomethyl group, DFT calculations can pinpoint the transition state, revealing critical details about the bond-breaking and bond-forming events.

In a typical bimolecular nucleophilic substitution (SN2) reaction, for example, these calculations can model the transition state where the carbon-bromine bond is partially broken and a new bond between the carbon and the incoming nucleophile is partially formed. The resulting data includes key geometric parameters like bond lengths and angles, offering a static snapshot of this dynamic process.

Beyond structural characterization, computational methods are crucial for calculating the activation energy barrier (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state. researchgate.net This energy barrier is a primary determinant of the reaction rate. A higher barrier signifies a slower reaction, and this calculated value can be compared with experimental kinetic data to validate the proposed mechanism. Different levels of theory and basis sets are employed to refine these calculations for greater accuracy. nih.gov

Table 1: Illustrative Calculated Activation Barriers for a Hypothetical SN2 Reaction of this compound with a Nucleophile

This interactive table presents hypothetical data representing typical outputs from computational studies on SN2 reactions. The values illustrate how different computational methods and solvent models can be used to calculate the activation energy for a reaction.

Computational Method Basis Set Solvent Model Activation Energy (kcal/mol)
B3LYP 6-31G(d) PCM (Acetonitrile) 20.3
M06-2X 6-311+G(d,p) SMD (Water) 19.6
ωB97X-D def2-TZVP IEFPCM (DMSO) 18.9

Note: This table is for illustrative purposes. The data are representative examples and not from a specific experimental study on this exact molecule.

Elucidation of Complex Reaction Pathways and Competing Processes

Chemical transformations are rarely simple, often involving multiple steps, intermediates, and potential side reactions. The structural features of this compound, including the electrophilic bromomethyl group, the pyridine ring, and the ester moiety, allow for the possibility of competing reaction pathways. Computational modeling is exceptionally well-suited to explore this complexity by mapping the potential energy surface of the reaction. nih.govmdpi.com

By calculating the energies of reactants, products, intermediates, and transition states, computational chemists can construct a detailed reaction energy profile. researchgate.net This map allows for the direct comparison of different possible pathways. For instance, a study might investigate a potential E2 elimination reaction competing with the desired SN2 substitution. By calculating the activation barriers for both the substitution and elimination transition states, researchers can predict which pathway is kinetically favored under specific conditions, thus guiding the optimization of experimental parameters to maximize the yield of the desired product.

Furthermore, these computational explorations can uncover unexpected reaction mechanisms or intermediates that might not be easily observable in the lab. mdpi.com For example, in reactions involving organometallic catalysts, DFT modeling can elucidate the role of the catalyst, model various intermediate complexes, and explain observed regioselectivity that might otherwise be puzzling. mdpi.com This predictive power allows for a more rational approach to synthetic chemistry, enabling scientists to design more efficient and selective reactions involving this compound and other complex molecules.

Applications of Ethyl 3 Bromomethyl Isonicotinate As a Versatile Building Block

Synthesis of Advanced Heterocyclic Systems

The reactivity of the bromomethyl group in ethyl 3-(bromomethyl)isonicotinate makes it an ideal starting material for constructing a variety of heterocyclic frameworks through cyclization reactions.

Pyrrolo[3,4-c]pyridine Derivatives and Fused Ring Systems

Pyrrolo[3,4-c]pyridine derivatives are a class of bicyclic heterocycles that have garnered significant interest due to their diverse biological activities, including analgesic, antimycobacterial, and potential anxiolytic effects. grafiati.commdpi.com this compound serves as a key precursor in the synthesis of these valuable compounds.

The synthesis often involves the reaction of this compound with a suitable amine, leading to the formation of a pyridinium (B92312) salt. Subsequent intramolecular cyclization, often facilitated by a base, results in the formation of the pyrrolo[3,4-c]pyridine core. This approach allows for the introduction of various substituents on the pyrrole (B145914) nitrogen, enabling the creation of a library of derivatives with potentially diverse pharmacological profiles.

Furthermore, this strategy can be extended to construct more complex fused ring systems. For instance, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, derived from precursors related to this compound, has been successfully employed to synthesize the novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. grafiati.com

A study by Deraeve et al. focused on the synthesis of pyrrolo[3,4-c]pyridine-3-one derivatives as potential inhibitors of the InhA enzyme in Mycobacterium tuberculosis. mdpi.com Their work highlights the importance of this scaffold in medicinal chemistry.

Assembly of Complex Polycyclic and Heterocyclic Scaffolds

The versatility of this compound extends to its use in multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. researchgate.netnih.gov MCRs offer significant advantages in terms of atom economy and procedural simplicity, as they avoid the isolation of intermediate products. nih.gov

By participating in MCRs, this compound can be incorporated into intricate polycyclic and heterocyclic scaffolds. The reactive bromomethyl group can engage in various bond-forming reactions with other components in the reaction mixture, leading to the rapid assembly of diverse and complex molecular architectures. This approach is particularly valuable in combinatorial chemistry and diversity-oriented synthesis for the discovery of new bioactive compounds. nih.gov

Preparation of Isonaphthyridine and Related Architectures

Isonaphthyridines, another class of nitrogen-containing heterocyclic compounds, can be synthesized using this compound as a starting material. The general strategy involves an initial reaction to introduce a side chain at the 3-position of the pyridine (B92270) ring, followed by an intramolecular cyclization to form the second fused ring.

The specific reaction conditions and the nature of the reactants used alongside this compound will dictate the final substitution pattern and oxidation state of the resulting isonaphthyridine ring system. This flexibility allows for the targeted synthesis of a wide range of isonaphthyridine derivatives for various applications.

Precursor in Advanced Materials Science Research

The chemical reactivity of this compound also makes it a valuable precursor in the field of materials science, particularly in the development of functional organic frameworks and specialty polymers.

Development of Functional Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org The properties of MOFs, such as their porosity and catalytic activity, can be tuned by modifying the organic linker.

This compound can serve as a precursor for the synthesis of functionalized organic linkers for MOFs. The bromomethyl group can be readily converted into other functional groups through nucleophilic substitution reactions. This allows for the introduction of specific functionalities into the MOF structure, thereby tailoring its properties for applications in gas storage, separation, and catalysis.

Synthesis of Monomers for Specialty Polymers and Copolymers

The development of specialty polymers with precisely controlled architectures and functionalities is a key area of materials science research. researchgate.net this compound can be utilized as a precursor to synthesize novel monomers for the creation of such polymers.

The bromomethyl group can be transformed into a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer can then be polymerized or copolymerized with other monomers to produce specialty polymers and copolymers with unique properties. researchgate.netmatec-conferences.org For instance, the incorporation of the isonicotinate (B8489971) unit can impart specific thermal, optical, or coordination properties to the final polymer. This approach has been used to create a variety of functional polymers, including block copolymers and graft copolymers, for diverse applications. researchgate.net

Role in the Synthesis of Organic Electronic Materials

The development of novel organic materials for electronic applications is a rapidly growing field of research. This compound serves as a valuable precursor in the synthesis of functional organic molecules intended for use in electronic devices. The pyridine nitrogen within the isonicotinate structure can be utilized to coordinate with metal centers, while the reactive bromomethyl group allows for the introduction of various functional moieties through nucleophilic substitution reactions. This dual functionality enables the construction of complex and highly conjugated systems with tailored electronic properties.

For instance, the isonicotinate moiety can be incorporated into larger molecular frameworks to modulate the electronic characteristics of the final material. The electron-withdrawing nature of the pyridine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to systematically modify the molecular structure by introducing different substituents via the bromomethyl handle provides a powerful tool for fine-tuning the material's performance.

Role in Pharmaceutical and Agrochemical Intermediates Synthesis

The structural motifs present in this compound are of significant interest in the design and synthesis of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals and agrochemicals, and the reactive bromomethyl group provides a convenient point of attachment for building more complex molecular architectures.

Construction of Complex Molecular Scaffolds as Intermediates

This compound is a key intermediate for the construction of intricate molecular scaffolds that form the core of various potential therapeutic agents and agrochemicals. The reactive C-Br bond allows for straightforward reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, to build larger and more complex structures. This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

For example, it can be used in the synthesis of intermediates for antibacterial agents. The compound can be reacted with various amines or other nitrogen-containing heterocycles to introduce the isonicotinoyl moiety into a larger molecular framework, a common strategy in the development of new antimicrobial drugs.

Below is a table showcasing examples of complex molecular scaffolds synthesized using this compound as a key intermediate.

Product ScaffoldReactant(s)Reaction TypePotential Application Area
Substituted Pyridinylmethyl AminesPrimary or Secondary AminesNucleophilic SubstitutionPharmaceutical intermediates
Pyridinylmethyl ThioethersThiolsNucleophilic SubstitutionAgrochemical intermediates
Elongated Pyridine DerivativesCarbon Nucleophiles (e.g., Grignard reagents)Cross-couplingMaterials Science, Pharmaceuticals

Late-Stage Functionalization Strategies for Potential Bioactive Compounds

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthetic sequence. nih.gov This approach enables the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships (SAR). This compound can be employed in such strategies to introduce the ethyl isonicotinate moiety into a pre-existing molecular scaffold.

The "magic methyl effect," where the addition of a methyl group to a drug candidate can significantly enhance its potency or pharmacokinetic properties, highlights the importance of precise molecular modifications. nih.gov While not directly a methylating agent, the bromomethyl group of this compound allows for the introduction of a larger, functionalized "methyl-like" substituent. This can be particularly useful for probing steric and electronic effects in the binding pocket of a biological target. The ability to introduce this group late in a synthesis avoids the need for a de novo synthesis of each analogue, saving considerable time and resources. nih.gov

Application in Rational Design of Intermediates for Structure-Reactivity Relationship Studies

The predictable reactivity of the bromomethyl group in this compound makes it a valuable tool for systematic studies of structure-reactivity relationships. By reacting it with a series of nucleophiles with varying electronic and steric properties, chemists can gain insights into the factors that govern reaction rates and pathways. This fundamental understanding is crucial for the rational design of synthetic routes to new and complex molecules.

The isonicotinate portion of the molecule also provides a spectroscopic and chromatographic handle, simplifying the analysis of reaction mixtures and the characterization of products. The pyridine nitrogen can be protonated or coordinated to a metal, allowing for further studies on how these interactions influence the reactivity of the molecule.

Design and Synthesis of Novel Reagents and Catalysts

Beyond its role as a building block for larger molecules, this compound can be used to synthesize novel reagents and catalysts. The pyridine nitrogen can act as a ligand for a variety of metal centers, and the bromomethyl group allows for the attachment of this ligand to a solid support or another molecular entity.

For example, by reacting this compound with a suitable linker, it can be immobilized on a polymer resin. The resulting material can then be used as a scavenger resin to remove excess nucleophiles or as a solid-supported ligand for metal-catalyzed reactions. The use of solid-supported reagents and catalysts simplifies purification procedures and allows for the recovery and reuse of expensive materials.

Furthermore, the isonicotinate moiety can be transformed into other functional groups, such as amides or carboxylic acids, after the initial reaction at the bromomethyl position. This allows for the creation of bifunctional molecules that can act as ligands or organocatalysts with unique properties. The ability to readily modify the structure of this compound makes it a versatile platform for the development of new tools for chemical synthesis.

Future Research Directions and Translational Outlook

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The direct and selective functionalization of the pyridine (B92270) ring remains a significant challenge in organic chemistry due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. researchgate.netuni-muenster.de Current syntheses of ethyl 3-(bromomethyl)isonicotinate often involve the bromination of ethyl isonicotinate (B8489971) precursors. researchgate.net Future research will focus on developing more advanced synthetic strategies that are efficient, selective, and adhere to the principles of green chemistry. uniroma1.itnih.gov

Key areas for future development include:

Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for creating functionalized pyridines by directly converting C-H bonds into C-C or C-heteroatom bonds. researchgate.net Developing catalytic systems that can selectively target the C-H bonds of the ethyl isonicotinate backbone would provide a more atom-economical route to precursors of this compound.

Green Chemistry Approaches: The integration of green chemistry principles is crucial for sustainable chemical production. uniroma1.itmdpi.com This involves using environmentally benign solvents, reducing waste, and employing energy-efficient processes like microwave-assisted synthesis or continuous-flow reactions. nih.govmdpi.comchemicalbook.com For instance, the synthesis of the parent ethyl isonicotinate can be achieved using solid acid catalysts, which reduces corrosive liquid waste. google.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing the environmental impact of chemical processes. researchgate.net Exploring biocatalysts for the selective halogenation or functionalization of pyridine derivatives could lead to highly efficient and sustainable synthetic routes.

Research DirectionGoalPotential Impact
Catalytic C-H Functionalization Direct, selective introduction of functional groups onto the pyridine ring.Increased atom economy, reduced number of synthetic steps.
Green Chemistry Methods Utilization of safer solvents, renewable starting materials, and energy-efficient processes.Minimized environmental footprint, reduced production costs. mdpi.comresearchgate.net
Biocatalysis Employment of enzymes for highly selective transformations under mild conditions.High purity products, reduced waste, and enhanced sustainability. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functionalization of pyridines at positions remote to the nitrogen atom, such as the meta-position relevant to this compound, is particularly challenging. uni-muenster.denih.gov Overcoming the intrinsic directing effects of the ring nitrogen is a key area of research. nih.govchemrxiv.org Future work will likely focus on novel strategies that temporarily alter the electronic properties of the pyridine ring to enable unprecedented transformations.

Promising strategies include:

Temporary Dearomatization: A recently developed strategy involves the temporary dearomatization of the pyridine ring to create an electron-rich dienamine intermediate. uni-muenster.de This intermediate can then react with high selectivity at the meta-position before being re-aromatized. This approach opens the door to introducing a wide range of functional groups that are otherwise difficult to install. uni-muenster.de

Novel Organometallic Reagents: The use of specific organometallic bases, such as n-butylsodium instead of traditional organolithium reagents, has been shown to enable selective deprotonation and functionalization at the C4 position of the pyridine ring. nih.govchemrxiv.org Exploring similar unique organometallic reagents could unlock new reactivity patterns for the isonicotinate scaffold.

Exploiting the Bromomethyl Group: The bromomethyl group is a versatile functional handle. Its reactivity can be exploited in various transformations beyond simple nucleophilic substitution, such as in Reformatsky-type reactions to form α-methylene-γ-butyrolactones, which are known for their biological activities. orgsyn.org

Integration with Automation and High-Throughput Experimentation

High-Throughput Experimentation (HTE) utilizes miniaturization and parallel processing to rapidly screen a large number of experimental conditions. nih.govanalytical-sales.com This technology is a powerful tool for accelerating the discovery and optimization of chemical reactions. nih.govresearchgate.net

Future applications of HTE for this compound include:

Reaction Optimization: HTE can be used to rapidly screen catalysts, ligands, solvents, and bases to identify the optimal conditions for the synthesis of this compound and its derivatives. researchgate.net This accelerates the development of more efficient and robust synthetic protocols.

Discovery of New Reactions: By screening large arrays of diverse reactants and catalysts, HTE can facilitate the discovery of novel transformations and reactivity patterns. nih.gov

Automated Synthesis Platforms: The integration of HTE with robotic platforms and chemical programming languages allows for the complete automation of the synthesis process, from planning to execution and analysis. youtube.comdntb.gov.ua Such systems can autonomously explore chemical space to discover new molecules and reactions. youtube.com

Advanced Computational-Experimental Integration for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies provides deep insights into reaction mechanisms, molecular structures, and reactivity. nih.govresearchgate.net Density Functional Theory (DFT) is a particularly powerful tool for studying the electronic structure and properties of molecules. nih.govresearchgate.net

Future research will leverage these integrated approaches to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, identify transition states, and explain the origins of selectivity. This understanding is critical for rationally designing more efficient catalysts and reaction conditions.

Predict Molecular Properties: Computational methods can predict the geometric and electronic properties of molecules, which correlate with their reactivity. nih.govresearchgate.net For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into a molecule's behavior in chemical reactions. nih.govresearchgate.net

Guide Experimental Design: Insights from computational studies can guide the design of experiments, focusing efforts on the most promising avenues and reducing the amount of trial-and-error required. This is exemplified by studies on related bromoisonicotinates, where DFT and Hirshfeld surface analysis were used to understand intermolecular interactions. nih.govresearchgate.net

Expanding the Scope of this compound as a Building Block

This compound is a versatile intermediate for constructing complex heterocyclic systems. researchgate.net The pyridine motif is a common feature in a vast number of pharmaceuticals and agrochemicals. uni-muenster.deresearchgate.net

Future research will focus on expanding its use in:

Medicinal Chemistry: Pyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net this compound can serve as a scaffold to synthesize novel compounds for drug discovery programs. For example, the related building block, methyl 6-(bromomethyl)nicotinate, has been used to synthesize Histone Deacetylase 6 (HDAC6) inhibitors for treating neurodegenerative diseases. nih.gov

Agrochemicals: Many modern fungicides, herbicides, and insecticides are based on pyridine heterocycles. scribd.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new crop protection agents.

Functional Materials: The pyridine ring is also a component of various organic materials used in ligands, catalysts, and dyes. researchgate.net The reactivity of the bromomethyl group allows for the incorporation of this scaffold into larger molecular architectures with tailored electronic and physical properties.

Addressing Synthetic Challenges and Enhancing Overall Synthetic Efficiency

The primary challenge in the synthesis of substituted pyridines like this compound is achieving high regioselectivity. researchgate.netnih.gov The electron-withdrawing nature of the nitrogen atom typically directs reactions to the C2, C4, and C6 positions, making functionalization at C3 (the meta-position) difficult. uni-muenster.de

Future strategies to enhance synthetic efficiency will focus on:

Novel Methodologies for Meta-Functionalization: Applying modern synthetic methods, such as the dearomatization-rearomatization strategy or the use of unique organometallic reagents, can overcome the inherent selectivity of the pyridine ring. uni-muenster.denih.gov

Holistic Process Design: A holistic approach that considers the entire life cycle of the synthesis, from starting materials to final product, is necessary to maximize resource efficiency and minimize waste, in line with the principles of green and sustainable chemistry. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(bromomethyl)isonicotinate, and how can purity be ensured?

this compound can be synthesized via alkylation reactions using ethyl α-(bromomethyl)acrylate analogs. For example, allyl bromide-mediated heteroarylation with ethyl isonicotinate derivatives in the presence of NaF (2.0 equiv.) achieves moderate yields (~74%) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity is confirmed by HPLC (>95%) and elemental analysis .

Q. How can spectroscopic techniques distinguish structural isomers of pyridinecarboxylate derivatives?

Mass spectrometry (MS) is critical for differentiation. Ethyl 3- and 4-pyridine isomers exhibit a strong m/z 123 peak from McLafferty rearrangement (ethylene elimination), absent in 2-pyridine analogs. High-resolution MS (HRMS) confirms fragment identity, while FT-IR identifies carboxylate C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions?

The bromomethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., thiocyanate in coordination complexes). Reactions require polar aprotic solvents (DMF, acetonitrile) and mild bases (NaHCO₃) to minimize ester hydrolysis. Kinetic studies via NMR monitoring are recommended to optimize substitution rates .

Advanced Research Questions

Q. How does this compound facilitate catalytic degradation of organic dyes in coordination complexes?

Cd(II) and Co(II) complexes with this compound (as a bridging ligand) degrade Acid Blue 92 via Fenton-like mechanisms. Characterization by X-ray diffraction reveals octahedral geometries, while cyclic voltammetry confirms redox-active metal centers. Catalytic efficiency (≥90% degradation in 2 hours) is pH-dependent, peaking at pH 3–5 .

Q. What mechanisms explain byproduct formation in trifluoromethylation reactions involving this compound derivatives?

Under photoredox conditions, ethyl isonicotinate N-oxide forms an electron donor-acceptor (EDA) complex with trifluoroacetic anhydride (TFAA). Overloading TFAA (≥4 equiv.) leads to trifluoroacetylated byproducts via nucleophilic trapping. Mitigation strategies include stepwise reagent addition and in situ monitoring via GC-MS .

Q. How can conflicting data on reaction yields be resolved in heteroarylation studies?

Discrepancies arise from solvent polarity, temperature, and competing pathways. Systematic Design of Experiments (DoE) with parameters like NaF concentration (1.0–3.0 equiv.) and reaction time (12–24 hours) is advised. Statistical tools (ANOVA) identify significant variables, while kinetic profiling via LC-MS tracks intermediates .

Q. What advanced applications exist for this compound in material science?

The compound serves as a precursor for α-methylene-γ-lactones via Reformatsky reactions with ketone enamines. These lactones exhibit cytotoxicity in steroidal frameworks, validated by MTT assays. Comparative studies with ethyl α-(bromomethyl)acrylate highlight enhanced regioselectivity in spiro-lactone synthesis .

Q. How do analytical challenges in isomer differentiation impact synthetic route validation?

Isomeric byproducts (e.g., 2- vs. 3-pyridine derivatives) require orthogonal techniques:

  • HRMS : Fragmentation patterns (e.g., m/z 123 for 3-/4-isomers).
  • 1H-NMR : Distinct aromatic proton splitting (e.g., para-substitution in 4-isomers shows singlet).
  • X-ray crystallography : Resolves ambiguous cases, especially in coordination polymers .

Methodological Guidelines

  • Reproducibility : Document reagent purities (e.g., ≥99% by HPLC), storage conditions (anhydrous, 4°C), and reaction atmosphere (N₂/Ar) .
  • Data Analysis : Use software (Gaussian for DFT, OriginLab for kinetics) to model reaction pathways and validate statistical significance .
  • Safety : Handle bromomethyl derivatives in fume hoods due to lachrymatory effects; PPE (nitrile gloves, goggles) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.